2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate
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Overview
Description
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, has a complex structure that includes both ethylamino and phenylacetate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate typically involves the esterification of phenylacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phenylacetic acid and the corresponding alcohol.
Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Amides or other substituted esters.
Scientific Research Applications
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of perfumes, flavoring agents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate.
Ethyl Phenylacetate: Another ester with similar structural features.
N-Phenylacetyl Ethylamine: A compound with a similar ethylamino group.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
89881-10-7 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxo-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C18H19NO3/c1-2-19-18(21)17(15-11-7-4-8-12-15)22-16(20)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3,(H,19,21) |
InChI Key |
OMBJPBWUVXGEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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